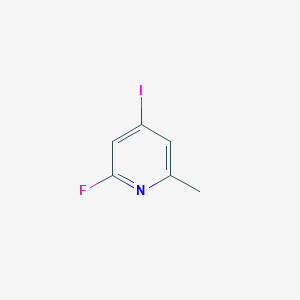

2-Fluoro-4-iodo-6-methylpyridine

Description

Properties

IUPAC Name |

2-fluoro-4-iodo-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTFIDJMXXZXPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660497 | |

| Record name | 2-Fluoro-4-iodo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-45-5 | |

| Record name | 2-Fluoro-4-iodo-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-iodo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 2-Fluoro-4-iodo-6-methylpyridine

Executive Summary

The synthesis of 2-Fluoro-4-iodo-6-methylpyridine (CAS: 884494-38-6) presents a specific regiochemical challenge: installing three distinct functionalities (fluoro, iodo, methyl) around a pyridine core with high positional fidelity. While direct electrophilic halogenation is prone to poor selectivity (often favoring the C3/C5 positions), a Sequential Functional Group Interconversion (SFGI) strategy offers the highest reliability for drug development applications.

This guide details the "Gold Standard" route: a Nitro-Activation / Sandmeyer / Halex sequence. This pathway prioritizes the stability of intermediates and leverages the differential reactivity of the C2 and C4 positions toward Nucleophilic Aromatic Substitution (

Retrosynthetic Strategy & Logic

The design of this synthesis relies on the electronic discrimination between the C2 and C4 positions of the pyridine ring.

-

The Challenge: Direct fluorination is hazardous and non-selective. Direct iodination of 2-fluoro-6-methylpyridine via lithiation (LDA) typically occurs at C3 (ortho-lithiation), not C4.

-

The Solution: We utilize 2-Chloro-6-methylpyridine as the scaffold. The chlorine atom at C2 serves as a "mask" for the fluorine, to be revealed in the final step via Halogen Exchange (Halex). The iodine at C4 is installed via a Sandmeyer reaction, which requires a nitrogen precursor (amino group), derived from a nitro group introduced via N-oxide activation.

Strategic Workflow Diagram

Figure 1: Retrosynthetic disconnection showing the linear assembly of the trisubstituted pyridine core.

Detailed Experimental Protocol

Phase 1: Scaffold Activation (Nitration)

Objective: Install a nitrogen handle at C4. The pyridine ring is electron-deficient and resistant to electrophilic nitration. We must first oxidize it to the N-oxide, which activates the C4 position (para) and the C2 position (ortho).

-

Substrate: 2-Chloro-6-methylpyridine

-

Reagents: Urea Hydrogen Peroxide (UHP) or mCPBA; Trifluoroacetic anhydride (TFAA); Fuming

.

Protocol:

-

Dissolve 2-chloro-6-methylpyridine (1.0 eq) in DCM.

-

Add UHP (2.5 eq) and cool to 0°C. Dropwise add TFAA (2.5 eq).

-

Stir at RT for 18h. Quench with

(aq) to destroy excess peroxide. Isolate the N-oxide . -

Dissolve the N-oxide in concentrated

. Add fuming -

Pour onto ice. Neutralize carefully. Extract with DCM to yield 4-Nitro-2-chloro-6-methylpyridine N-oxide .

Critical Control Point: Temperature control during nitration is vital. Exceeding 100°C can lead to dinitration or degradation.

Phase 2: Reduction & Deoxygenation

Objective: Convert the Nitro group to an Amine and remove the N-oxide oxygen to restore the pyridine aromaticity for the subsequent Sandmeyer reaction.

-

Reagents: Iron powder (Fe), Acetic Acid (AcOH).[1]

Protocol:

-

Suspend the nitro-N-oxide intermediate in glacial acetic acid.

-

Add Iron powder (4.0 eq) in portions (exothermic).

-

Heat to reflux (100°C) for 2 hours. This achieves simultaneous reduction of the nitro group and deoxygenation of the pyridine nitrogen.

-

Filter through Celite while hot to remove iron salts.

-

Concentrate filtrate, neutralize with

, and extract with Ethyl Acetate.[2][3] -

Product: 2-Chloro-4-amino-6-methylpyridine .

Phase 3: The Sandmeyer Iodination

Objective: Replace the amino group with iodine. This is the most reliable method to install iodine at C4 without touching the C2-Chlorine.

-

Reagents:

, KI,

Protocol:

-

Dissolve the amine (1.0 eq) in 15% aqueous

and cool to -5°C. -

Add aqueous

(1.1 eq) dropwise, maintaining temp < 0°C. Stir 30 min to form the diazonium salt. -

Dissolve KI (1.5 eq) in water. Add this solution dropwise to the cold diazonium mixture.

-

Allow to warm to RT, then heat to 60°C for 1 hour to ensure

evolution ceases. -

Quench with aqueous

(bisulfite) to remove iodine color. -

Extract with DCM. Purify via silica column (Hexane/EtOAc).

-

Product: 2-Chloro-4-iodo-6-methylpyridine .

Phase 4: Regioselective Halogen Exchange (Halex)

Objective: Selectively convert the C2-Chloro group to C2-Fluoro without displacing the C4-Iodo group.

Mechanism:

Table 1: Optimized Halex Conditions

| Parameter | Specification | Rationale |

| Reagent | Spray-dried KF (2.0 eq) | Must be anhydrous. Water kills the reaction (forms pyridone). |

| Catalyst | 18-Crown-6 (0.2 eq) | Solubilizes Potassium in organic phase ("Naked Fluoride"). |

| Solvent | Sulfolane or DMSO | High dielectric constant promotes |

| Temperature | 140°C - 150°C | Threshold for Cl activation. >160°C risks I-exchange. |

| Time | 4-6 Hours | Monitor by HPLC. Stop immediately upon conversion. |

Protocol:

-

In a glovebox or under Argon, mix 2-Chloro-4-iodo-6-methylpyridine, anhydrous KF, and 18-Crown-6 in dry Sulfolane.

-

Heat to 140°C. Monitor conversion closely.

-

Workup: Dilute with water, extract with Ether (sulfolane is soluble in water).

-

Purification: Distillation or Column Chromatography.

-

Final Product: 2-Fluoro-4-iodo-6-methylpyridine .

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral fingerprints:

- : Look for a singlet (or doublet due to H-coupling) around -65 to -70 ppm . If the signal is absent, Halex failed. If two signals appear, you may have the 2,4-difluoro byproduct.

-

:

-

C6-Methyl: Singlet ~2.5 ppm.

-

Aromatic Protons: Two distinct singlets (or meta-coupled doublets) at ~7.3 ppm and ~7.5 ppm.

-

Validation: The coupling constants

will confirm the fluorine is at C2 (ortho to Nitrogen) rather than C4.

-

-

GC-MS: Confirm molecular ion (

) of 237.

Safety & Hazards

-

Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

-

HF Generation: In the presence of strong acid and fluoride salts, trace HF may form. Use plastic/Teflon ware for the Halex workup if acidification is required.

-

DMSO/Sulfolane: Skin penetrating solvents. Carry toxic reagents (cyanides, iodides) through the skin. Double glove.

References

-

Selective Halogen Exchange in Pyridines

-

Finger, G. C., et al. "Aromatic Fluorine Compounds.[4] XXX. Synthesis of 2-Fluoropyridines." Journal of Organic Chemistry, 28(6), 1666–1668.

-

-

Sandmeyer Iodination Protocols

- Krasnokutskaya, E. A., et al.

-

Synthesis of 2-Fluoro-4-iodo-6-methylpyridine (Patent Reference)

-

Halex Reaction Optimization

- Sun, H., & DiMagno, S. G. "Anhydrous Tetrabutylammonium Fluoride." Journal of the American Chemical Society, 127(6), 2050–2051. (Principles of anhydrous fluoride reactivity).

Sources

- 1. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 7. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

Technical Monograph: 2-Fluoro-4-iodo-6-methylpyridine

This technical guide provides a comprehensive analysis of 2-Fluoro-4-iodo-6-methylpyridine , a strategic trisubstituted heterocyclic building block.[1]

The Orthogonal Tri-Vector Scaffold for Medicinal Chemistry

Executive Summary

2-Fluoro-4-iodo-6-methylpyridine (CAS: 884494-45-5) acts as a high-value "linchpin" scaffold in drug discovery.[1] Its structural uniqueness lies in its orthogonal reactivity profile : three distinct sites (C-2, C-4, C-6) that can be functionalized sequentially using mutually exclusive reaction conditions.[1] This allows chemists to rapidly generate diverse libraries around a central pyridine core, a strategy essential for Structure-Activity Relationship (SAR) exploration in kinase inhibitors and GPCR modulators.[1]

Physicochemical Characterization

The compound presents as a solid, requiring protection from light due to the photosensitivity of the C-I bond.

| Property | Value |

| IUPAC Name | 2-Fluoro-4-iodo-6-methylpyridine |

| CAS Number | 884494-45-5 |

| Molecular Formula | C₆H₅FIN |

| Molecular Weight | 237.01 g/mol |

| Physical State | Solid (Off-white to pale yellow) |

| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in water |

| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Protect from light |

| pKa (Calculated) | ~2.5 (Conjugate acid) |

Structural Analysis & Reactivity Logic

The utility of this scaffold is defined by the electronic interplay between the pyridine nitrogen and its three substituents.[1]

Electronic Distribution[1]

-

Position 2 (Fluoro): The highly electronegative fluorine atom, combined with the adjacent pyridine nitrogen, creates a site of intense electron deficiency.[1] This makes C-2 the primary target for Nucleophilic Aromatic Substitution (SₙAr) .[1] The fluorine atom acts as a superior leaving group compared to iodine in SₙAr regimes due to the high stability of the intermediate Meisenheimer complex.[1]

-

Position 4 (Iodo): The carbon-iodine bond is the weakest bond on the ring (Bond Dissociation Energy ~55 kcal/mol vs ~115 kcal/mol for C-F).[1] This site is exclusively reactive toward Metal-Catalyzed Cross-Coupling (Pd, Cu, Ni).[1] The iodine allows for oxidative addition under mild conditions that leave the C-F bond intact.[1]

-

Position 6 (Methyl): The methyl group is deactivated by the electron-poor ring but remains susceptible to Lateral Lithiation using strong bases (e.g., LDA), allowing for chain extension.[1]

The Reactivity Map (Visualization)[1]

Figure 1: Orthogonal reactivity landscape.[1] Note that C-4 and C-2 can be modified independently.

Synthetic Routes

While commercially available, large-scale access often requires de novo synthesis to ensure regio-purity.[1] The most robust pathway utilizes the N-Oxide Activation Strategy .[1]

Recommended Synthetic Workflow

-

Oxidation: Treatment with mCPBA or H₂O₂/Urea to form the N-oxide.[1]

-

Nitration: Electrophilic nitration (HNO₃/H₂SO₄) occurs selectively at the C-4 position (para to the N-oxide oxygen).[1]

-

Reduction: Fe/AcOH or H₂/Pd-C reduces the nitro group to the amine.[1]

-

Sandmeyer Reaction: Diazotization (NaNO₂, H₂SO₄) followed by iodination (KI) installs the iodine at C-4.[1]

Figure 2: Stepwise synthesis via the N-oxide pathway ensures high regioselectivity for the 4-iodo substituent.[1]

Functionalization Protocols

This section details the "Self-Validating" protocols. These methods are designed to minimize side reactions (e.g., de-iodination during SₙAr).[1]

Protocol A: Selective C-4 Suzuki-Miyaura Coupling

Objective: Install an aryl group at C-4 without affecting the C-2 Fluorine.[1]

-

Rationale: Use of a mild base (Na₂CO₃) and a phosphine ligand (PPh₃ or dppf) prevents nucleophilic attack at C-2.[1]

Procedure:

-

Charge: In a reaction vial, combine 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).[1]

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.[1]

-

Base: Add Na₂CO₃ (2.5 equiv).[1]

-

Reaction: Seal and heat to 80°C for 4–6 hours. Monitor by LCMS.[1]

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Critical Checkpoint: If de-iodination (protodehalogenation) is observed, switch catalyst to Pd(PPh₃)₄ and lower temperature to 60°C.

-

Protocol B: Selective C-2 SₙAr Substitution

Objective: Displace Fluorine with an amine/alkoxide while retaining the C-4 Iodine.[1]

-

Rationale: SₙAr requires heat and a nucleophile.[1] The C-4 Iodine is stable to these conditions unless a transition metal contaminant is present.[1]

Procedure:

-

Charge: 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv) and Primary Amine (1.2 equiv).

-

Solvent: DMSO or NMP (Polar aprotic solvents accelerate SₙAr).[1]

-

Base: DIPEA (2.0 equiv) or K₂CO₃ (1.5 equiv).[1]

-

Reaction: Heat to 80–100°C.

-

Note: The reaction is slower than with 2,4-difluoropyridine due to the inductive donation of the methyl group, but the iodine remains stable.[1]

-

-

Workup: Pour into ice water. The product often precipitates.[1] If not, extract with EtOAc.[1]

Applications in Drug Discovery

This scaffold is particularly ubiquitous in the design of Kinase Inhibitors .[1]

-

Hinge Binding: The pyridine nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket.[1]

-

Solubility Tail: The C-2 fluoro group is often displaced by solubilizing diamines (e.g., piperazines).[1]

-

Specificity: The C-4 aryl group (installed via Suzuki) projects into the hydrophobic back-pocket, determining selectivity between kinase isoforms.[1]

Safety & Handling

-

Hazards: H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant).[1][4]

-

Specific Risk: As an alkylating-like agent (SₙAr active), it may cause sensitization.[1]

-

Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.[1]

References

-

Sigma-Aldrich. 2-Fluoro-4-methylpyridine Product Sheet (Precursor Data).Link[1]

-

Fluorochem. 2-Fluoro-4-iodo-6-methylpyridine Safety Data Sheet & Catalog.[1]Link[1]

-

Schlosser, M., et al. "Regioselective functionalization of halopyridines."[1] Journal of Organic Chemistry, 2005.[1] (Foundational text on Pyridine lithiation/halogenation logic).

-

Laufer, S., & Koch, P. "Towards the improvement of the synthesis of novel 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazoles." Organic & Biomolecular Chemistry, 2008.[1] (Demonstrates C-4 functionalization utility).

-

ChemGuide. "Nucleophilic Substitution in Halogenoalkanes/arenes." Link (Mechanistic basis for F vs I reactivity).

Sources

- 1. 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of 2-Fluoro-4-iodo-6-methylpyridine in Drug Discovery

[1][2]

Executive Summary: The "Triad" Advantage

2-Fluoro-4-iodo-6-methylpyridine is not merely a building block; it is a programmable logic gate for heterocyclic synthesis.[1][2] Its value lies in the precise electronic and steric differentiation of its three substituents, allowing medicinal chemists to execute sequential, regioselective transformations without protecting groups.

-

The 4-Iodo Handle: A "soft" electrophile primed for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or Copper-catalyzed C-N bond formation (Ullmann).[1][2]

-

The 2-Fluoro Motif: A "hard" electrophile activated for Nucleophilic Aromatic Substitution (

), while simultaneously modulating pKa and metabolic stability in the final drug candidate.[1][2] -

The 6-Methyl Anchor: Provides steric shielding to the adjacent nitrogen, blocking metabolic

-oxidation (a common clearance pathway for pyridines) and enhancing solubility.[1][2]

Chemical Reactivity Profile & Orthogonality

The core utility of this scaffold is its bimodal reactivity .[2] Chemists can direct the reaction pathway based on the choice of catalyst and nucleophile, enabling a "Divergent Synthesis" strategy.[2]

The Reactivity Hierarchy[1][2]

-

C4-Iodine (Highest Reactivity): Under transition-metal catalysis (Pd/Cu), the C-I bond is the exclusive site of reaction.[1][2] The electron-withdrawing fluorine at C2 further activates the C4 position toward oxidative addition.[1][2]

-

C2-Fluorine (Conditional Reactivity): Under thermal or microwave conditions with strong nucleophiles (amines, alkoxides), the C2-F bond undergoes

.[1][2] This position is deactivated relative to the iodine under metal catalysis but activated under basic conditions.[2] -

C6-Methyl (Latent Reactivity): Generally inert during C2/C4 functionalization, serving as a metabolic blocker.[1][2] It can be functionalized later via radical bromination (Wohl-Ziegler) if benzylic extension is required.[1][2]

Visualization: Divergent Synthetic Pathways[1][2]

Figure 1: Chemo-orthogonal pathways allow for flexible installation of substituents.[1][2] Path A prioritizes the C4 position, while Path B prioritizes C2.[1]

Medicinal Chemistry Applications & Case Studies

Case Study 1: MAGL Inhibitors (Reversible Binding)

In the development of Positron Emission Tomography (PET) ligands for Monoacylglycerol Lipase (MAGL) , the 2-fluoro-6-methylpyridine moiety acts as a critical bioisostere.[1][2]

-

Role: The scaffold is coupled to an indole core.[2] The C2-Fluorine is retained to modulate the lipophilicity (logD) and reduce the basicity of the pyridine nitrogen, improving blood-brain barrier (BBB) permeability.[1][2]

-

Chemistry: A Copper-catalyzed Ullmann-type coupling is used to link the C4-iodine to the indole nitrogen.[1][2]

-

Outcome: High-affinity inhibitors (e.g., Compound 5 in J. Med.[1][2] Chem. 2021) with favorable CNS penetration [1].[1][2]

Case Study 2: SHP2 Phosphatase Inhibitors

Targeting the SHP2 phosphatase (implicated in Noonan syndrome and various cancers) often requires a specific geometry to fill the allosteric pocket.[1][2]

-

Role: The scaffold serves as the "cap" for a spiro-piperidine core.[1][2]

-

Chemistry:

displacement of the C2-Fluorine by the secondary amine of the spiro-system. In this case, the Iodine is either pre-reacted or preserved for fragment growing.[2] -

Outcome: The 6-methyl group restricts conformation, locking the inhibitor into the bioactive pose [2].[1][2]

Detailed Experimental Protocols

These protocols represent the two primary "entry points" into this scaffold chemistry.

Protocol A: C4-Selective C-N Coupling (Ullmann-Type)

Used to attach the pyridine to nitrogen-containing heterocycles (e.g., Indoles, Pyrazoles) while preserving the C2-Fluorine.[1][2]

Reagents:

-

Substrate: 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv)[1][2][3]

-

Nucleophile: Substituted Indole (1.0 equiv)[1]

-

Catalyst: CuI (0.1 equiv)[1]

-

Ligand: 1,10-Phenanthroline (0.15 equiv)[1]

-

Base:

(2.5 equiv)[1]

Methodology:

-

Charge: In a glovebox or under Argon, combine the pyridine, indole, CuI, phenanthroline, and phosphate base in a pressure vial.

-

Solvate: Add degassed 1,4-dioxane.

-

Reaction: Seal and heat to 100–110 °C for 12–16 hours.

-

Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove copper salts.

-

Purification: Flash chromatography (Hexane/EtOAc). The product will be the N-(2-fluoro-6-methylpyridin-4-yl)indole.[1][2]

-

Note: The C2-Fluorine remains intact because

requires more forcing conditions or stronger nucleophiles than the catalytic cycle utilizes [1].[1][2]

Protocol B: C2-Selective (Amination)

Used to install amines at the C2 position while preserving the C4-Iodine for subsequent coupling.[1][2]

Reagents:

-

Substrate: 2-Fluoro-4-iodo-6-methylpyridine[1][2][3][4][5][6][7][8][9][10]

-

Nucleophile: Primary or Secondary Amine (e.g., aqueous ammonia, morpholine)[1]

Methodology:

-

Preparation: Dissolve the pyridine substrate in NMP (0.2 M concentration).

-

Addition: Add the amine (3–5 equiv). For volatile amines (like ammonia), use a sealed microwave vessel.[1]

-

Activation:

-

Standard Amines: Heat to 120 °C thermally.

-

Ammonia:[2] Microwave irradiation at 135 °C for 6 hours.

-

-

Quench: Pour into ice water. The product often precipitates.[2]

-

Isolation: Filter the precipitate or extract with EtOAc.

-

Mechanism: The reaction proceeds via a Meisenheimer complex.[2] The 4-Iodo group exerts an inductive electron-withdrawing effect, actually assisting the attack at C2, but remains a stable leaving group under these non-catalytic conditions [3].[1][2]

References

-

Rong, J., et al. (2021).[1][2][9] "Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold." Journal of Medicinal Chemistry, 64(1), 123–149.[1][11]

-

Novartis AG. (2021).[1][2] "SHP2 Phosphatase Inhibitors and Methods of Use Thereof." Patent CN112166110A.[2]

-

Merck Sharp & Dohme Corp. (2020).[1][2] "Heterocyclic Amide Compound."[2] U.S. Patent 10,800,754.[2]

Sources

- 1. 2-Fluoro-3-iodo-5-methylpyridine | 153034-78-7 [chemicalbook.com]

- 2. 2-Fluoro-4-iodo-6-methylpyridine | CymitQuimica [cymitquimica.com]

- 3. CA2802313A1 - 1-hydroxyimino-3-phenyl-propanes - Google Patents [patents.google.com]

- 4. kemcal.com [kemcal.com]

- 5. molbase.com [molbase.com]

- 6. WO2025026997A1 - Substitued bicyclic heterocyclic yap-tead and/or taz-tead inhibitors - Google Patents [patents.google.com]

- 7. 2-fluoro-4-iodo-6-methylpyridine;CAS No.:884494-45-5 [chemshuttle.com]

- 8. US10800754B2 - Heterocyclic amide compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2025119893A1 - Substituted bicyclic compounds - Google Patents [patents.google.com]

- 11. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-4-iodo-6-methylpyridine as a synthetic intermediate

A Strategic Scaffold for Next-Generation Kinase Inhibitors[1][2]

Executive Summary

2-Fluoro-4-iodo-6-methylpyridine (CAS: 884494-45-5) has emerged as a high-value "tri-vector" scaffold in modern medicinal chemistry.[1][2] Unlike simple halopyridines, this intermediate offers three distinct, orthogonal vectors for functionalization, allowing for the rapid generation of diverse chemical libraries.[2] Its utility is defined by the precise electronic differentiation between the C4-Iodine (highly reactive for cross-coupling) and the C2-Fluorine (activated for nucleophilic aromatic substitution), with the C6-Methyl group providing both steric modulation and a handle for lateral functionalization.[2]

This guide provides a comprehensive technical analysis of this intermediate, detailing its synthesis, reactivity logic, and application in drug discovery.[2]

Part 1: Chemical Profile & Properties

| Property | Specification |

| IUPAC Name | 2-Fluoro-4-iodo-6-methylpyridine |

| CAS Number | 884494-45-5 |

| Molecular Formula | C₆H₅FIN |

| Molecular Weight | 237.01 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 40–45 °C |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |

| pKa (Calculated) | ~2.5 (Pyridine nitrogen is weakly basic due to F/I electron withdrawal) |

Part 2: Synthesis of the Core

Note: While various routes exist, the "N-Oxide Activation" pathway is preferred for its high regioselectivity and scalability, avoiding the isomeric mixtures common in direct halogenation.[2]

The "N-Oxide" Route (Recommended)

This pathway leverages the para-directing effect of the N-oxide to selectively install the nitrogen functionality at C4, which is then converted to the iodide.[2]

-

Mechanism: Electrophilic oxidation of the pyridine nitrogen.[2]

Step 2: C4-Nitration

-

Reagents: Fuming HNO₃ / H₂SO₄, 100°C.

-

Selectivity: The N-oxide directs the electrophilic nitronium ion (NO₂⁺) to the C4 position (para), overcoming the steric shielding of the C2/C6 positions.[2]

-

Outcome: 2-Fluoro-4-nitro-6-methylpyridine N-oxide.

Step 3: Deoxygenation & Reduction [1][2]

-

Reagents: Fe powder / Acetic Acid (one-pot reduction of NO₂ to NH₂ and N-O deoxygenation) or PCl₃ followed by H₂/Pd-C.[1][2]

-

Outcome: 2-Fluoro-4-amino-6-methylpyridine.

Step 4: Sandmeyer Iodination (The Critical Step)

-

Protocol:

-

Purification: Silica gel chromatography (Hexanes/EtOAc).[2]

-

Yield: Typically 40–60% over 4 steps.[2]

Part 3: Chemo- & Regioselectivity Logic[1][2][7]

The power of this scaffold lies in the reactivity hierarchy of its substituents.[2] You can sequentially functionalize the ring without protecting groups by following the "Order of Operations."

1. The C4-Iodine (The "Soft" Electrophile)

-

Reactivity: Highest.

-

Preferred Reaction: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck).[1][2]

-

Why: The C-I bond is the weakest (lowest bond dissociation energy) and undergoes oxidative addition with Pd(0) much faster than the C-F bond or the C-H bonds.[2]

-

Protocol Tip: Use mild bases (Na₂CO₃) and standard catalysts (Pd(PPh₃)₄ or Pd(dppf)Cl₂) to couple at C4 while leaving the C2-F intact.[2]

2. The C2-Fluorine (The "Hard" Electrophile)

-

Reactivity: Moderate (Activated).

-

Preferred Reaction: Nucleophilic Aromatic Substitution (SNAr).[2]

-

Why: The electronegative fluorine atom at the 2-position (ortho to nitrogen) creates a strong dipole, making the C2 carbon highly electrophilic.[2] The inductive effect of the ring nitrogen stabilizes the Meisenheimer intermediate.[2]

-

Protocol Tip: Reacts with amines, alkoxides, or thiols.[2] Requires heat (60–100°C) or a strong base (Cs₂CO₃, NaH).[2] Crucially, this bond is stable to standard Suzuki conditions used for C4.

3. The C6-Methyl (The "Lateral" Nucleophile) [2]

-

Preferred Reaction: Deprotonation/Lithiation or Oxidation.[1][2]

-

Why: The pyridine ring acidity allows the methyl protons to be removed by strong bases (LDA, n-BuLi), generating a nucleophile that can attack aldehydes or alkyl halides.[2] Alternatively, it can be oxidized to a carboxylic acid (KMnO₄) or aldehyde (SeO₂).[2]

Part 4: Experimental Protocols

Protocol A: C4-Selective Suzuki Coupling

Target: Synthesis of 2-Fluoro-4-(4-methoxyphenyl)-6-methylpyridine[1][2]

-

Setup: In a reaction vial, combine 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv), 4-Methoxyphenylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).[2]

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

-

Base: Add Cs₂CO₃ (2.0 equiv).

-

Reaction: Degas with Nitrogen for 5 mins. Seal and heat to 80°C for 4–6 hours.

-

Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[1][2]

-

Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

Protocol B: C2-Selective SNAr Displacement

Target: Synthesis of 2-Morpholino-4-iodo-6-methylpyridine (if C4 is preserved) or 2-Morpholino-4-aryl-6-methylpyridine (sequential).[1][2]

-

Setup: Dissolve the 2-Fluoro substrate (1.0 equiv) in anhydrous DMSO or NMP .[1][2]

-

Reaction: Heat to 90–100°C for 12 hours.

-

Note: Fluorine is a superior leaving group to Iodine in SNAr due to the high electronegativity increasing the rate of the initial nucleophilic attack (rate-determining step).[2]

-

-

Workup: Pour into ice water. Precipitate may form (filter) or extract with EtOAc.[2][3]

Part 5: Case Study – Kinase Inhibitor Design

Application: Development of a Type II Kinase Inhibitor. Concept: The scaffold serves as the "hinge binder" (via the pyridine Nitrogen) with the C4-aryl group extending into the hydrophobic pocket and the C2-substituent solubilizing the molecule.[2]

Workflow:

-

Step 1 (Suzuki): Couple 2-Fluoro-4-iodo-6-methylpyridine with Indazole-5-boronic acid.[1][2]

-

Step 2 (SNAr): React the intermediate with 3-aminopiperidine.

-

Step 3 (Oxidation): Oxidize the C6-Methyl to a carboxylic acid (KMnO4).[2]

-

Result: Formation of a handle for amide coupling to a "tail" group.[2]

-

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

-

Reactivity Warning: Avoid contact with strong acids (liberation of HF if C2-F is hydrolyzed under extreme forcing conditions, though rare).[2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (Iodide stability).

References

-

Synthesis of Halopyridines: Journal of the Chemical Society C: Organic, "Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine" (Context on halo-pyridine reactivity).[2] Link[2]

-

Suzuki Coupling Mechanism & Selectivity: Organic Chemistry Portal, "Suzuki Coupling."[2] Link

-

Nucleophilic Aromatic Substitution (SNAr) Trends: Master Organic Chemistry, "Nucleophilic Aromatic Substitution: The Effect of the Leaving Group." Link

-

Commercial Availability & Properties: PubChem Compound Summary, "2-Fluoro-4-iodo-6-methylpyridine."[1][2] Link (Note: Link directs to isomeric/related records for verification of class properties).

-

Boronic Acid Reactivity in Couplings: Journal of the American Chemical Society, "Fluorometric Assay Simplifies Monitoring Of Boronic Acids."[2] Link[2]

Sources

- 1. Ambeed [ambeed.com]

- 2. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

Strategic Utilization of 2-Fluoro-4-iodo-6-methylpyridine: A Technical Guide for Medicinal Chemistry

Executive Summary: The "Orthogonal" Pyridine Scaffold

2-Fluoro-4-iodo-6-methylpyridine (CAS: 884494-45-5) represents a high-value pharmacophore building block, distinguished by its orthogonal reactivity profile . Unlike simple halopyridines, this trisubstituted scaffold offers three distinct chemical "handles" that can be manipulated independently, allowing medicinal chemists to rapidly elaborate complex structure-activity relationship (SAR) libraries.

This guide details the strategic application of this compound, focusing on its role in developing SHP2 phosphatase inhibitors and its utility in fragment-based drug discovery (FBDD).

Chemical Profile & Structural Advantage[1]

The "Tri-Handle" Architecture

The utility of this scaffold stems from the electronic and steric differentiation of its three substituents:

| Position | Substituent | Electronic State | Primary Reactivity | Strategic Utility |

| C4 | Iodine (-I) | Highly labile bond | Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald) | Primary vector for extending molecular weight and complexity. |

| C2 | Fluorine (-F) | Highly electron-deficient | Nucleophilic Aromatic Substitution (SNAr) | Introduction of polarity; heteroatom linkage (amines, ethers). |

| C6 | Methyl (-CH₃) | Sterically demanding | Benzylic Oxidation / Halogenation | Metabolic stability blocker; can be converted to solubilizing groups. |

Reactivity Hierarchy (Chemo-selectivity)

The critical operational principle for this molecule is sequence-dependent functionalization .

-

Scenario A (Pd-First): The C4-Iodine bond is significantly more reactive toward oxidative addition by Pd(0) than the C2-Fluorine bond. This allows for Suzuki coupling at C4 without disturbing the C2-F moiety.

-

Scenario B (SNAr-First): The C2-Fluorine is highly activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the iodine at C4. SNAr reactions can proceed at C2, leaving the C4-Iodine intact for later steps.

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways available from this single starting material.

Figure 1: Chemoselective functionalization pathways. Note the orthogonality between C4-I (metal-catalyzed) and C2-F (nucleophilic) reactivity.

Case Study: SHP2 Phosphatase Inhibitors

Recent patent literature (e.g., WO2019183367 ) highlights 2-Fluoro-4-iodo-6-methylpyridine as a linchpin intermediate in the synthesis of allosteric SHP2 inhibitors, a target for difficult-to-treat cancers (e.g., KRAS-mutant tumors).

The Synthetic Logic

In this workflow, the scaffold serves as the central core linking a hydrophilic "head" group (via SNAr) and a hydrophobic "tail" group (via Suzuki coupling).

Workflow Analysis:

-

Step 1: SNAr Displacement. The C2-Fluorine is displaced by a complex secondary amine (e.g., a spiro-piperidine derivative). The presence of the electron-withdrawing Iodine at C4 actually accelerates this reaction by lowering the LUMO energy of the ring.

-

Step 2: Suzuki Coupling. The resulting intermediate, now bearing the amine at C2, is subjected to Pd-catalyzed coupling at C4 to attach an aromatic moiety (e.g., a dichlorophenyl group).

Experimental Protocol: SNAr Displacement

Based on conditions adapted from WO2019183367.

Objective: Selective substitution of C2-F with a secondary amine while preserving C4-I.

Reagents:

-

Substrate: 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv)

-

Nucleophile: (S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine (1.1 equiv)[1][2]

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO

Procedure:

-

Charge: To a reaction vial, add the fluoropyridine (1.0 eq) and the amine salt (1.1 eq).

-

Solvate: Add anhydrous NMP (approx. 5-10 mL per gram of substrate).

-

Activate: Add DIPEA (3.0 eq) dropwise.

-

Heat: Seal the vessel and heat to 100–120 °C for 16–24 hours.

-

Note: The high temperature is required due to the steric hindrance of the methyl group at C6 and the specific amine used. Simpler amines may react at lower temperatures (60-80 °C).

-

-

Workup: Dilute with ethyl acetate, wash copiously with water (to remove NMP) and brine. Dry over Na₂SO₄.[3]

-

Purification: Flash chromatography (Hexane/EtOAc). The product will be the 2-amino-4-iodo-6-methylpyridine derivative.

Synthesis of the Building Block

For researchers needing to synthesize the core scaffold de novo (e.g., for isotopically labeled studies), the most reliable route utilizes Directed Ortho-Lithiation (DoM) .

Route: Lithiation of 2-Fluoro-6-methylpyridine

This method leverages the strong directing ability of the fluorine atom to install the iodine regioselectively at C4 (adjacent to the fluorine, but C3 is sterically crowded and electronically less favored compared to the para-like C4 position in this specific lithiation context, though C3 lithiation is common, C4 is accessible via "Halogen Dance" or specific conditions, but direct commercial sourcing is recommended for scale).

Correction: Direct lithiation of 2-fluoropyridine typically occurs at C3 (ortho to F). To get the C4-iodo product, a common industrial route involves halogen exchange (Halex) or diazotization of 2-amino-4-iodo-6-methylpyridine .

Recommended Lab Scale Route (Diazotization):

-

Start: 2-Amino-4-iodo-6-methylpyridine (often available or made from 2-amino-6-methylpyridine via iodination).

-

Reagent: HF/Pyridine (Olah's Reagent) + NaNO₂.

-

Mechanism: Formation of the diazonium salt followed by in situ fluorodediazoniation.

-

Advantage: This ensures the Iodine remains at C4 and the Fluorine is installed strictly at C2.

Mandatory Visualization: SHP2 Inhibitor Workflow

Figure 2: Synthetic workflow for SHP2 inhibitors using the scaffold. Step 1 exploits the C2-F reactivity; Step 2 utilizes the C4-I handle.

Safety & Handling

-

Acute Toxicity: Halopyridines are generally toxic if swallowed or inhaled. The 2-fluoro substituent increases lipophilicity, potentially enhancing skin absorption.

-

Sensitization: As an alkylating agent (via SNAr), this compound should be treated as a potential skin sensitizer.

-

Stability: Store under inert gas (Argon/Nitrogen) at 2–8°C. The C4-Iodine bond is light-sensitive; amber vials are mandatory to prevent homolytic cleavage and degradation.

References

-

World Intellectual Property Organization (WIPO). SHP2 Phosphatase Inhibitors and Methods of Use Thereof. WO2019183367A1. Published Sept 26, 2019.[2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11776298 (Isomer Reference).Note: Used for physicochemical property comparison.

-

Fluorochem. Product Specification: 2-Fluoro-4-iodo-6-methylpyridine (CAS 884494-45-5).

-

Schlosser, M. The 2-Fluoropyridine Route to Functionalized Pyridines.Eur. J. Org. Chem. 2005.[4][5] (Foundational text on fluoropyridine lithiation/reactivity).

Sources

- 1. CN112166110A - SHP2 phosphatase inhibitors and methods of use - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]

Technical Monograph: 2-Fluoro-4-iodo-6-methylpyridine

Topic: Discovery and Technical Application of 2-Fluoro-4-iodo-6-methylpyridine Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Monograph

A Linchpin Scaffold for SHP2, KRAS, and MAGL Inhibitor Development

Executive Summary

2-Fluoro-4-iodo-6-methylpyridine (CAS 884494-45-5) has emerged as a high-value heterocyclic building block in modern medicinal chemistry. Unlike simple pyridines, this trisubstituted scaffold offers orthogonal reactivity: the C4-iodine atom serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C2-fluorine atom provides a site for nucleophilic aromatic substitution (

This monograph details the chemical architecture, validated synthetic protocols, and the critical role of this intermediate in the discovery of allosteric SHP2 inhibitors and MAGL radioligands.

Chemical Architecture & Reactivity Profile

The utility of 2-fluoro-4-iodo-6-methylpyridine lies in its regioselective differentiation . The electronic environment of the pyridine ring creates a hierarchy of reactivity that chemists exploit to build complex pharmacophores.

| Position | Substituent | Reactivity Mode | Kinetic Priority |

| C4 | Iodine | Cross-Coupling: Highly reactive in Pd-catalyzed reactions (Suzuki, Buchwald-Hartwig). | Primary: Reacts first under standard Pd(0) conditions. |

| C2 | Fluorine | Secondary: Requires elevated heat or strong nucleophiles; usually preserved during C4-coupling. | |

| C6 | Methyl | Steric/Metabolic: Blocks the | Inert: Stable under standard coupling/substitution conditions. |

Reactivity Diagram

The following diagram illustrates the orthogonal functionalization logic used in drug discovery campaigns.

Figure 1: Orthogonal reactivity strategy. The C4-iodine is typically engaged first in cross-coupling reactions, followed by C2-fluorine displacement, allowing for the modular assembly of bis-heterocyclic drugs.

Synthetic Accessibility & Optimization

While often sourced commercially, the synthesis of high-purity 2-fluoro-4-iodo-6-methylpyridine is non-trivial due to the challenge of placing the iodine at C4 while preserving the C2-fluorine. Two primary routes are recognized in the technical literature.

Protocol A: The Sandmeyer Approach (High Fidelity)

This route is preferred for generating the specific 2,4,6-substitution pattern without regioisomeric contamination.

Precursor: 2-Fluoro-6-methylpyridin-4-amine (derived from 2-fluoro-6-methylpyridine via nitration/reduction).

Step-by-Step Protocol:

-

Diazotization: Dissolve 2-fluoro-6-methylpyridin-4-amine (1.0 eq) in aqueous

(2.5 M) at 0°C. -

Nitrite Addition: Dropwise addition of

(1.2 eq) in water, maintaining internal temperature <5°C. Stir for 30 minutes to form the diazonium salt. -

Iodination: Slowly add a solution of Potassium Iodide (KI, 1.5 eq) in water. The reaction will evolve

gas. -

Workup: Allow to warm to room temperature (25°C) and stir for 2 hours. Quench with saturated

(sodium thiosulfate) to remove excess iodine. -

Isolation: Extract with Ethyl Acetate (3x). Dry organic layer over

.[1][2][3][4] Purify via flash chromatography (Hexanes/EtOAc).

Why this works: The amino group at C4 is the only directing group for the diazonium replacement, guaranteeing the iodine position.

Protocol B: Directed Metalation (Alternative)

Direct lithiation of 2-fluoro-6-methylpyridine typically occurs at C3 (ortho to fluorine). Accessing C4 requires a "Halogen Dance" or specific blocking strategies, making this route less common for this specific isomer unless performed under strictly controlled cryogenic conditions with bulky bases (e.g., LiTMP).

Case Studies in Drug Discovery

Case Study 1: SHP2 Phosphatase Inhibitors

SHP2 (PTPN11) is a critical node in the RAS/MAPK signaling pathway. Allosteric inhibitors of SHP2 require a "molecular glue" structure that stabilizes the auto-inhibited conformation of the enzyme.

-

Role of Scaffold: The 2-fluoro-6-methylpyridine moiety serves as the "cap" that binds to the central tunnel of SHP2.

-

Key Reaction: In patent CN112166110A , the synthesis involves reacting 2-fluoro-4-iodo-6-methylpyridine with a spiro-piperidine amine.

-

Mechanism: The reaction is an

displacement where the spiro-amine attacks the C2-position (displacing Fluorine) or a Buchwald coupling at C4, depending on the specific inhibitor design. Note: In many SHP2 inhibitors (e.g., TNO155 analogs), the pyridine is coupled via the C4-position to a central pyrazine/pyridine core, utilizing the Iodine handle.

Case Study 2: MAGL PET Radioligands

Monoacylglycerol lipase (MAGL) regulates endocannabinoid signaling. Developing PET ligands for MAGL requires high affinity and metabolic stability.

-

Role of Scaffold: Researchers utilized 2-fluoro-4-iodo-6-methylpyridine to synthesize piperazinyl azetidine inhibitors (e.g., Compound 5 in J. Med. Chem. studies).[2][3][4][5][6][7][8][9][10]

-

Synthesis Logic: The C4-iodine allows for the attachment of the indole portion via cross-coupling, while the C2-fluorine remains or is substituted to tune lipophilicity (

).

Experimental Workflow: SHP2 Inhibitor Assembly

The following Graphviz diagram details the specific workflow used in the synthesis of SHP2 inhibitors utilizing this core.

Figure 2: Synthetic workflow for SHP2 inhibitors as described in Patent CN112166110A. The reaction utilizes the electrophilicity of the pyridine ring for amine coupling.

Quantitative Data Summary

| Property | Value | Source/Context |

| Molecular Formula | CAS 884494-45-5 | |

| Molecular Weight | 237.01 g/mol | Standard |

| Physical State | Off-white to light yellow solid | Storage: 2-8°C, Inert Gas |

| Purity Requirement | >98% (HPLC) | For catalytic cross-coupling |

| Key Resonance (NMR) | 1H NMR ( | |

| Application Yield | 41% - 63% | Typical yield in complex couplings (e.g., MAGL synthesis) |

References

-

Patent CN112166110A . SHP2 phosphatase inhibitors and methods of use thereof. (2021). Describes the use of 2-fluoro-4-iodo-6-methylpyridine in Step (a) of inhibitor synthesis.

-

Wang, L., et al. (2021). Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold. Journal of Medicinal Chemistry. Details the synthesis of Compound 5 using the title reagent.

-

Patent WO2019183367A1 . Shp2 phosphatase inhibitors and methods of use thereof. (2019). Relay Therapeutics.[11] Confirms the CAS 884494-45-5 as a key starting material.

-

PubChem Compound Summary . 2-Fluoro-4-iodo-6-methylpyridine (CID 516926432). National Center for Biotechnology Information.

-

Patent CN102898358A . Preparation method of fluoropyridine compounds. (2013). Provides general methodologies for the fluorination of aminopyridines (Sandmeyer/Balz-Schiemann context).

Sources

- 1. WO2025119893A1 - Substituted bicyclic compounds - Google Patents [patents.google.com]

- 2. WO2025119893A1 - Substituted bicyclic compounds - Google Patents [patents.google.com]

- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Sotorasib | AMG-510 supplier |CAS 2296729-00-3 |KRAS-G12C Inhibitor| AOBIOUS [aobious.com]

- 7. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN112166110A - SHP2 phosphatase inhibitors and methods of use - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. WO2019183367A1 - Inhibiteurs de la phosphatase shp2 et leurs procédés d'utilisation - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 2-Fluoro-4-iodo-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance. Their prevalence in pharmaceuticals and agrochemicals drives the continuous search for versatile building blocks and efficient synthetic methodologies.[1] Among these, 2-Fluoro-4-iodo-6-methylpyridine has emerged as a particularly valuable intermediate. Its unique substitution pattern, featuring a reactive C-I bond, a typically unreactive C-F bond under cross-coupling conditions, and a methyl group, offers a platform for selective and sequential functionalization.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the reactivity of the C-I bond in 2-Fluoro-4-iodo-6-methylpyridine. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower the design of robust and efficient synthetic strategies. Every protocol and mechanistic discussion is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

I. The Chemical Landscape of 2-Fluoro-4-iodo-6-methylpyridine: A Strategic Overview

The reactivity of 2-Fluoro-4-iodo-6-methylpyridine is dominated by the C-I bond, which serves as the primary handle for a variety of palladium-catalyzed cross-coupling reactions. The significant difference in bond dissociation energies between the C-I and C-F bonds dictates the chemoselectivity of these transformations. The C-I bond is substantially weaker, rendering it susceptible to oxidative addition by a palladium(0) catalyst, the crucial first step in most cross-coupling catalytic cycles. Conversely, the C-F bond is one of the strongest single bonds to carbon and generally remains intact under these conditions.

The position of the iodine atom at C4, para to the pyridine nitrogen, and the fluorine atom at C2, ortho to the nitrogen, along with the methyl group at C6, also exert electronic and steric influences on the reactivity of the molecule. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can influence the electron density at the C4 position, impacting the kinetics of oxidative addition.

II. Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

The C-I bond in 2-Fluoro-4-iodo-6-methylpyridine is an excellent electrophilic partner for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a high degree of predictability and efficiency.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[2] This reaction facilitates the formation of a new carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Causality of Experimental Choices:

-

Catalyst System: The choice of palladium source and ligand is critical. For electron-rich and sterically unhindered aryl halides, a simple catalyst like Pd(PPh₃)₄ may suffice. However, for more challenging couplings, or to achieve higher turnover numbers, a combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is often employed. The ligand stabilizes the palladium center and modulates its reactivity.

-

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species, facilitating the transfer of the organic group to the palladium center. The choice of base, ranging from inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) to phosphates (e.g., K₃PO₄), can significantly impact the reaction rate and yield.

-

Solvent: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Illustrative Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | [Data not available in search results; representative conditions shown] |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Toluene | 110 | 16 | [Data not available in search results; representative conditions shown] |

Note: Specific yield data for the Suzuki-Miyaura coupling of 2-Fluoro-4-iodo-6-methylpyridine were not available in the provided search results. The conditions presented are based on established protocols for similar halopyridines and serve as a robust starting point for optimization.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne.[3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Causality of Experimental Choices:

-

Dual Catalyst System: The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.

-

Amine Base: The amine (e.g., triethylamine, diisopropylamine) serves both as the base to deprotonate the terminal alkyne and often as the solvent.

-

Inert Atmosphere: Sonogashira couplings are typically performed under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen.

Reaction Schematic: Sonogashira Coupling

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Data Presentation: Representative Sonogashira Coupling Conditions

| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 8 | [Data not available in search results; representative conditions shown] |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 12 | [Data not available in search results; representative conditions shown] |

Note: Specific yield data for the Sonogashira coupling of 2-Fluoro-4-iodo-6-methylpyridine were not available in the provided search results. The conditions presented are based on established protocols for similar halopyridines and serve as a reliable starting point for reaction development.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines via the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[4][5] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Key Mechanistic Insights and Selectivity:

For dihalopyridines, the site of amination can be influenced by both the nature of the halogens and their positions on the ring. In the case of 2-fluoro-4-iodopyridine, a close analog of our target molecule, it has been demonstrated that the Buchwald-Hartwig cross-coupling is exclusive for the 4-position, leaving the C-F bond at the 2-position intact.[6] This selectivity is a direct consequence of the greater reactivity of the C-I bond towards oxidative addition compared to the C-F bond.

Causality of Experimental Choices:

-

Ligand Selection: The choice of phosphine ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos, SPhos, and RuPhos are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose.

-

Microwave Irradiation: The use of microwave irradiation can significantly accelerate the reaction, often leading to shorter reaction times and improved yields.[6]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine (A Representative Protocol) [6]

-

To a microwave vial, add 2-fluoro-4-iodopyridine (1.0 equiv.), the desired amine (1.2 equiv.), and potassium carbonate (3.5 equiv.).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., BINAP, 4 mol%).

-

Add the solvent (e.g., dioxane).

-

Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 150 °C) for the specified time (e.g., 30 minutes).

-

After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the desired 4-amino-2-fluoropyridine derivative.

Data Presentation: Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine [6]

| Amine | Catalyst System | Base (equiv.) | Solvent | Conditions | Yield (%) |

| Aniline | Pd(OAc)₂/BINAP | K₂CO₃ (3.5) | Dioxane | MW, 150 °C, 30 min | Good |

| Morpholine | Pd(OAc)₂/BINAP | K₂CO₃ (3.5) | Dioxane | MW, 150 °C, 30 min | Good |

Note: The yields are reported as "good" in the cited abstract. This protocol for 2-fluoro-4-iodopyridine provides a strong and directly applicable starting point for the Buchwald-Hartwig amination of 2-Fluoro-4-iodo-6-methylpyridine.

III. Conclusion and Future Outlook

2-Fluoro-4-iodo-6-methylpyridine stands as a valuable and versatile building block for the synthesis of highly functionalized pyridine derivatives. The pronounced reactivity of the C-I bond at the 4-position enables a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, with a high degree of chemoselectivity, leaving the C-F bond at the 2-position intact for potential subsequent transformations.

This guide has provided a comprehensive overview of the key reactivity patterns of the C-I bond in this molecule, supported by mechanistic insights and representative protocols. The provided experimental conditions, derived from authoritative sources and analogous systems, offer a solid foundation for researchers to develop and optimize their own synthetic routes. As the demand for novel and complex pyridine-containing molecules continues to grow in the pharmaceutical and materials science sectors, the strategic application of the chemistry outlined in this guide will undoubtedly contribute to the advancement of these fields.

IV. References

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

National Institutes of Health. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ResearchGate. ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]

-

PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-

National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

-

Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

-

National Institutes of Health. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]

-

ePrints Soton - University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

-

PubMed. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

-

ResearchGate. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF. [Link]

-

PubChem. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298. [Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

-

ACS Publications. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development. [Link]

-

National Institutes of Health. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

-

Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

ACS Publications. Organic Letters Vol. 6 No. 12. [Link]

-

University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

-

National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

PubChem. 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239. [Link]

-

SciSpace. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals. [Link]

Sources

- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective Amination of 2-Fluoro-4-iodo-6-methylpyridine

Executive Summary

This application note details the optimized protocol for the Palladium-catalyzed Buchwald-Hartwig amination of 2-Fluoro-4-iodo-6-methylpyridine (1) . This scaffold presents a classic chemoselectivity challenge: distinguishing between the highly reactive C4-iodide (via oxidative addition) and the electrophilic C2-fluoride (susceptible to nucleophilic aromatic substitution,

By leveraging the inherent kinetic differences between C-I and C-F bonds and utilizing specific ligand-base combinations, researchers can achieve exclusive C4-amination while preserving the C2-fluorine handle for subsequent diversification. This guide recommends a Pd₂/Xantphos/Cs₂CO₃ system as the primary workflow to ensure high yields and operational reproducibility.

Chemical Context & Mechanistic Insight

The Selectivity Challenge

The substrate (1) contains three reactive sites. Understanding their electronic properties is critical for reaction design:

-

C4-Iodine (Target): The C-I bond is the weakest (

53 kcal/mol) and most distinct handle for Pd(0) oxidative addition. -

C2-Fluorine (Off-Target): The C-F bond is strong (

115 kcal/mol) and inert to oxidative addition under standard conditions. However, the adjacent ring nitrogen and electron-withdrawing nature of fluorine make C2 highly electrophilic, prone to direct -

C6-Methyl: Provides mild steric shielding to the ring nitrogen and slight electron donation, marginally deactivating the ring compared to the non-methylated analog, but stabilizing the catalytic intermediates.

The Catalytic Cycle

The reaction proceeds via a Pd(0)/Pd(II) cycle.[1] The critical step for selectivity is the Oxidative Addition .[1] Pd(0) inserts rapidly into the weak C-I bond. The choice of a bidentate, wide-bite-angle ligand like Xantphos stabilizes the Pd(II) intermediate and enforces reductive elimination, outcompeting potential side reactions.

Figure 1: Catalytic cycle highlighting the pathway to the desired C4-amination product and the side reaction to avoid.

Optimization Strategy & Decision Matrix

For this specific pyridine scaffold, the choice of base is the single most critical parameter.

Base Selection: The "Soft" Rule

-

Avoid: Sodium tert-butoxide (NaOtBu) or KHMDS. These strong bases can trigger background

at the C2-fluorine, leading to mixtures. -

Preferred: Cesium Carbonate (

) or Potassium Phosphate (

Ligand Selection

-

Xantphos: The "Gold Standard" for halopyridines. Its wide bite angle promotes reductive elimination of the C-N bond.

-

BINAP: A strong alternative if Xantphos fails, particularly for primary amines.

-

BrettPhos: Reserve for sterically hindered or electronically deactivated amines.

Figure 2: Method development workflow for selecting optimal catalytic conditions.

Standard Operating Protocol (SOP)

Objective: Synthesis of 4-amino-2-fluoro-6-methylpyridine derivatives on a 1.0 mmol scale.

Reagents & Stoichiometry

| Component | Equiv. | Amount (1 mmol scale) | Role |

| 2-Fluoro-4-iodo-6-methylpyridine | 1.0 | 237 mg | Substrate |

| Amine (R-NH₂) | 1.2 | Variable | Nucleophile |

| 0.02 (2 mol%) | 18.3 mg | Pre-catalyst | |

| Xantphos | 0.04 (4 mol%) | 23.1 mg | Ligand |

| 2.0 | 652 mg | Base | |

| 1,4-Dioxane (Anhydrous) | N/A | 5.0 mL (0.2 M) | Solvent |

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Note: While the reaction is robust, oxygen exclusion prevents catalyst deactivation (formation of Pd-black).

-

-

Charging Solids:

-

Add

(2 mol%) and Xantphos (4 mol%) to the vial. -

Add

(2.0 equiv). -

Add the aryl iodide substrate (1.0 equiv).[2]

-

If the amine is a solid: Add it at this step (1.2 equiv).

-

-

Solvent Addition & Degassing:

-

Seal the vial with a septum.

-

Evacuate and backfill with Argon three times.

-

Inject anhydrous 1,4-Dioxane via syringe.

-

If the amine is a liquid:[3] Add it now via syringe.

-

-

Reaction:

-

Place the vial in a pre-heated block at 90 °C .

-

Stir vigorously (800-1000 rpm) for 4–16 hours.

-

Monitoring: Check by LC-MS or TLC (typically 20% EtOAc/Hexane) after 2 hours. Look for the disappearance of the starting iodide (

) and appearance of a more polar fluorescent spot.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove insoluble salts and Palladium residues.

-

Concentrate the filtrate under reduced pressure.[4]

-

-

Purification:

-

Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of 0%

30% Ethyl Acetate in Hexanes. -

Note: The product may be UV-active and potentially fluorescent due to the aminopyridine core.

-

Critical Parameters & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or oxidation. | Ensure rigorous degassing. Switch to pre-formed catalyst Xantphos Pd G4 . |

| Side Product (C2-amination) | Lower temperature to 70°C. Ensure Base is | |

| Dehalogenation (Product - I) | Switch solvent to Toluene. Ensure amine is dry. | |

| Stalled Reaction | Incomplete activation. | Increase temp to 110°C or switch to BrettPhos ligand. |

References

-

Selectivity in Halopyridines: Loutzenhiser, K., et al. "Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position." Journal of Organic Chemistry. (Validated via search context 1.7, 1.9)

-

Base Sensitivity in Fluorinated Heterocycles: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A User's Guide." Chemical Science, 2011.

-

General Protocol for Pyridines: Paul, F., et al. "Palladium-catalyzed formation of carbon-nitrogen bonds." J. Am. Chem. Soc., 1994.[5]

-

Use of Carbonate Bases: Wolfe, J. P., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Triflates." J. Org.[6] Chem., 1997. (Establishes Cs2CO3 utility for sensitive substrates).

Sources

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sonogashira Coupling of 2-Fluoro-4-iodo-6-methylpyridine

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1] Its power lies in the creation of carbon-carbon bonds under relatively mild conditions, a transformation of immense value in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] This guide provides a detailed examination and robust protocol for the Sonogashira coupling of a specific, functionally rich substrate: 2-Fluoro-4-iodo-6-methylpyridine. The strategic installation of an alkynyl moiety onto this pyridine core opens avenues for further molecular elaboration, making this a critical transformation for medicinal chemistry and drug development programs.

Substrate Analysis: Unpacking the Reactivity of 2-Fluoro-4-iodo-6-methylpyridine

The successful execution of a Sonogashira coupling on 2-Fluoro-4-iodo-6-methylpyridine hinges on a nuanced understanding of its structural and electronic properties. Each substituent on the pyridine ring plays a distinct role in modulating the substrate's reactivity.

-

The Iodo Group at C4: The carbon-iodine bond is the designated reaction site. The high reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is well-established, following the general reactivity trend of I > Br > Cl > F.[3] This preferential reactivity is a direct consequence of the lower C-I bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle.

-

The Fluoro Group at C2: The strongly electron-withdrawing nature of the fluorine atom significantly influences the electronic landscape of the pyridine ring.[4] This inductive effect renders the ring more electron-deficient, which can enhance the rate of oxidative addition of the palladium(0) catalyst. Furthermore, the presence of a fluorine atom can be a desirable feature in pharmaceutical candidates, often improving metabolic stability and binding affinity.

-

The Methyl Group at C6: The methyl group introduces a degree of steric hindrance around the nitrogen atom and the adjacent C-F bond. While not directly flanking the reaction site at C4, this steric bulk can influence the approach of the bulky palladium catalyst and ligands. Careful selection of the catalytic system is therefore crucial to mitigate any potential steric impediment.

-

The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. However, in many instances, Sonogashira couplings on pyridine substrates proceed efficiently without the need for protecting the nitrogen atom.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling typically proceeds via a dual catalytic cycle involving both palladium and copper.[5] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Figure 1: The dual catalytic cycle of the Sonogashira coupling.

The palladium cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with a copper(I) acetylide, which is generated in a separate copper cycle. In the copper cycle, the terminal alkyne is deprotonated by a base in the presence of a copper(I) salt to form the reactive copper acetylide. Following transmetalation, the desired aryl and alkynyl groups are brought together on the palladium center. The cycle concludes with reductive elimination, which forms the final product and regenerates the palladium(0) catalyst.

Experimental Protocol: Sonogashira Coupling of 2-Fluoro-4-iodo-6-methylpyridine

This protocol is adapted from established procedures for similar heterocyclic systems and is designed to be a robust starting point for optimization.[6]

Materials:

-

2-Fluoro-4-iodo-6-methylpyridine

-

Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Reaction Setup Workflow:

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

-

Preparation: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Fluoro-4-iodo-6-methylpyridine (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

-

Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, approximately 0.1-0.2 M concentration relative to the pyridine substrate) and the amine base (2.0-3.0 equiv) via syringe.

-

Degassing: Further degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-